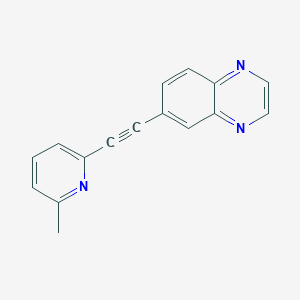

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline

Description

Properties

IUPAC Name |

6-[2-(6-methylpyridin-2-yl)ethynyl]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-12-3-2-4-14(19-12)7-5-13-6-8-15-16(11-13)18-10-9-17-15/h2-4,6,8-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXBNXTYPDZJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201245762 | |

| Record name | 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442517-35-3 | |

| Record name | 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442517-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sonogashira Cross-Coupling Approach

The most direct and commonly employed method to synthesize 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline involves the Sonogashira cross-coupling reaction between a halogenated quinoxaline derivative and an ethynyl-substituted 6-methylpyridine.

-

- Aryl Halide : 6-bromoquinoxaline or related halogenated quinoxaline derivatives.

- Terminal Alkyne : 6-ethynyl-2-methylpyridine.

- Catalysts : Palladium(II) complexes such as Pd(PPh3)2Cl2, often combined with copper(I) iodide as a co-catalyst.

- Base : Triethylamine or other suitable organic bases.

- Solvent : Typically anhydrous solvents like tetrahydrofuran (THF) or triethylamine itself.

- Conditions : Inert atmosphere (argon or nitrogen), heating around 80-82 °C for 1 hour.

Procedure Summary :

Under an inert atmosphere, the palladium catalyst and copper iodide are combined with the halogenated quinoxaline and the terminal alkyne in the presence of triethylamine. The mixture is stirred and heated to promote coupling, leading to the formation of the ethynyl-linked quinoxaline-pyridine compound. The reaction progress is monitored by TLC. After completion, the mixture is filtered, concentrated, and the product is purified by column chromatography.Yields and Purity :

This method typically affords the target compound in high yields (~80%) with good purity after chromatographic purification.Example :

Synthesis of 1-((6-Methylpyridin-2-yl)ethynyl)isoquinoline was reported with 80% yield using Pd(PPh3)2Cl2 and CuI catalysts, triethylamine as base, at 80–82 °C for 1 hour.

Alternative Synthetic Routes and Related Quinoxaline Derivatives

While direct Sonogashira coupling is the most straightforward, other synthetic methods and intermediates related to quinoxaline derivatives provide insight into the preparation of substituted quinoxalines.

Condensation-Oxidation Reaction :

Quinoxaline derivatives can be synthesized by the condensation of phenacyl halides with ortho-phenylenediamine, followed by oxidation. This method is a one-step procedure at room temperature and is useful for preparing quinoxaline cores which can then be functionalized further.Pd-Catalyzed Direct Arylation :

For related compounds, palladium-catalyzed direct arylation has been employed to introduce quinoxaline moieties onto heterocyclic scaffolds, such as 1-(6-methylpyridin-2-yl)-1,2,3-triazoles, indicating the versatility of Pd catalysis in quinoxaline functionalization.Buchwald–Hartwig Cross-Coupling :

This method is used for coupling amines with halogenated quinoxalines under palladium catalysis with ligands like dppf, employing microwave irradiation to enhance reaction rates. Though primarily for amine substitution, it highlights the catalytic systems applicable to quinoxaline derivatives.

Detailed Reaction Conditions and Optimization

From the literature, the following optimized conditions for the Sonogashira coupling to prepare this compound can be summarized:

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)2Cl2 (5 mol%) | Palladium(II) complex |

| Co-catalyst | CuI (10 mol%) | Copper(I) iodide |

| Base | Triethylamine (Et3N) | Also acts as solvent |

| Solvent | Triethylamine or THF | Anhydrous conditions preferred |

| Temperature | 80–82 °C | Heating under inert atmosphere |

| Reaction Time | 1 hour | Monitored by TLC |

| Atmosphere | Argon or nitrogen | To avoid oxidation |

| Purification | Column chromatography (silica gel) | Eluent: Hexane/Ethyl acetate 50:50 |

This protocol yields the product as a brownish solid with melting points around 113–116 °C and yields approximately 80%.

Analytical Data Supporting Synthesis

The synthesized compound typically is characterized by:

Nuclear Magnetic Resonance (NMR) :

- ^1H NMR signals consistent with aromatic protons of quinoxaline and methylpyridine rings.

- Chemical shifts for ethynyl protons and methyl groups confirm structure.

-

- High-resolution MS confirms molecular ion peaks matching the calculated molecular weight.

-

- Consistent melting points support purity and identity.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sonogashira Cross-Coupling | 6-bromoquinoxaline, 6-ethynyl-2-methylpyridine, Pd(PPh3)2Cl2, CuI, Et3N | 80–82 °C, 1 h, inert atmosphere | ~80 | Most direct, widely used method |

| Condensation-Oxidation | Phenacyl halides + ortho-phenylenediamine | Room temp, THF, pyridine | Variable | For quinoxaline core formation |

| Pd-Catalyzed Direct Arylation | Pd catalyst, aryl halides | Varied | Moderate | For quinoxaline functionalization |

| Buchwald–Hartwig Cross-Coupling | Pd(OAc)2, dppf, t-BuONa, amines | Microwave, toluene | High | For amine substitution on quinoxaline |

Research Findings and Considerations

- The Sonogashira coupling method is favored for its mild conditions, high yield, and straightforward purification.

- The choice of catalyst and base significantly affects the reaction efficiency.

- Copper co-catalyst is essential for the activation of terminal alkynes.

- Inert atmosphere prevents catalyst deactivation and side reactions.

- Microwave-assisted methods can accelerate related quinoxaline functionalizations but are less common for this specific compound.

- Post-synthesis, the compound's purity and structure are confirmed by NMR, MS, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert the compound into its corresponding reduced forms.

Substitution: Halogenation or nitration can introduce new substituents onto the quinoxaline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated quinoxalines .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline, as anticancer agents. A notable study synthesized a library of quinoxaline-triazole hybrids and evaluated their cytotoxicity against colorectal cancer cell lines (HCT-116). Compounds derived from quinoxaline exhibited significant cytotoxic effects, with IC50 values ranging from 0.05 to 0.07 μM, demonstrating their potential as effective anticancer agents .

1.2 ALK5 Inhibition

The compound has also been investigated for its role in inhibiting the Activin receptor-like kinase 5 (ALK5), which is implicated in various fibrotic diseases and cancer progression. A series of derivatives were synthesized and tested, with one compound showing 80% inhibition of ALK5 at a concentration of 10 μM . This suggests that derivatives of this compound could be valuable in developing therapeutics targeting fibrotic conditions.

1.3 Antimicrobial Properties

Quinoxaline derivatives have shown promising antimicrobial activity. For instance, certain substituted quinoxalines demonstrated significant antifungal properties against various strains. The synthesis of these compounds often involves the reaction of quinoxaline with different amines and aldehydes to yield derivatives with enhanced biological activity .

Material Science Applications

2.1 Organic Photovoltaics

Quinoxaline-based compounds are being explored as materials for organic photovoltaic cells due to their electronic properties. The ability of these compounds to act as electron donors or acceptors makes them suitable for use in organic solar cells, potentially improving the efficiency of energy conversion .

2.2 Fluorescent Materials

The unique structural features of quinoxaline derivatives allow them to be utilized in the development of fluorescent materials. These materials find applications in sensors and imaging technologies due to their ability to emit light upon excitation .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmacology | Anticancer Activity | IC50 values: 0.05–0.07 μM against HCT-116 cells |

| ALK5 Inhibition | 80% inhibition at 10 μM | |

| Antimicrobial Properties | Significant antifungal activity against various strains | |

| Material Science | Organic Photovoltaics | Potential for improved energy conversion efficiency |

| Fluorescent Materials | Useful in sensors and imaging technologies |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study focused on developing quinoxaline derivatives as anticancer agents, researchers synthesized several compounds and tested their efficacy against colorectal cancer cell lines using MTT assays. The study found that specific modifications to the quinoxaline structure significantly enhanced cytotoxicity while maintaining safety profiles on normal cells .

Case Study 2: ALK5 Inhibition Mechanism

Another investigation explored the mechanism by which quinoxaline derivatives inhibit ALK5 phosphorylation. The study utilized enzyme assays and luciferase reporter assays to quantify the inhibitory effects, revealing that certain derivatives could effectively modulate pathways involved in fibrosis and cancer progression .

Mechanism of Action

The mechanism of action of 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound, which lacks the 6-methylpyridin-2-yl and ethynyl groups.

6-Methylquinoxaline: A derivative with a methyl group at the 6-position.

2-Ethynylquinoxaline: A derivative with an ethynyl group at the 2-position.

Uniqueness

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline is unique due to the presence of both the 6-methylpyridin-2-yl and ethynyl groups. These substituents confer distinct chemical and biological properties, making the compound valuable for various applications .

Biological Activity

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline is a heterocyclic compound that combines a quinoxaline core with a 6-methylpyridine substituent linked via an ethynyl group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The compound's structural characteristics may influence its interactions with biological targets, including enzymes and receptors.

Structural Features

The compound features:

- Quinoxaline Core : A bicyclic structure containing nitrogen atoms, known for diverse biological activities.

- Pyridine Substituent : The presence of a methyl group at the 6-position enhances lipophilicity and may influence binding affinity.

- Ethynyl Linker : This rigid structure can modulate the compound's binding properties to target proteins.

Biological Activities

Research indicates that quinoxaline derivatives, including this compound, exhibit various biological activities:

- Anticancer Properties : Quinoxalines have been studied for their potential as anti-cancer agents due to their ability to inhibit specific kinases involved in tumor growth.

- Enzyme Inhibition : The compound may interact with enzymes such as ALK5, as indicated by related studies on triazole derivatives .

- Targeting Protein Kinases : Quinoxaline compounds are recognized for their ability to inhibit receptor tyrosine kinases (RTKs), which are implicated in various diseases, including cancer .

The mechanism of action for this compound involves:

- Binding to Specific Targets : The compound likely binds to protein targets, modulating their activity and influencing cellular pathways.

- Inhibition of Kinases : It may act as an inhibitor of kinases like PDGFR and FLT3, which are critical in several signaling pathways related to cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies, including:

- Suzuki–Miyaura Coupling Reaction : A common method for forming carbon-carbon bonds between the quinoxaline derivative and the pyridine acetylene.

Table 1: Comparison of Related Quinoxaline Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Pyridin-2-yl)-quinoxaline | Pyridine ring substitution | Exhibits strong antimicrobial activity |

| 3-Ethynylquinoxaline | Ethynyl group at position 3 | Known for anticancer properties |

| 6-Bromoquinoxaline | Bromine substitution at position 6 | Potential use as a radiolabeled agent |

| Quinoxaline-based HDAC Inhibitors | Various substitutions on quinoxaline | Targeting epigenetic regulation |

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline?

Methodological Answer: Synthesis optimization requires addressing solvent polarity, catalyst efficiency, and reaction time. For quinoxaline derivatives, Sonogashira coupling is often employed to introduce ethynyl groups. Key parameters include:

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems are standard, but ligand-free conditions (e.g., microwave-assisted synthesis) may reduce side reactions .

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates, while toluene is preferred for reflux conditions to avoid decomposition .

- Temperature control : Maintain 80–110°C to balance reaction rate and byproduct formation. Statistical design of experiments (DoE) can identify critical variables, such as molar ratios and heating time .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use multi-technique characterization:

- X-ray crystallography : Resolve molecular geometry and confirm ethynyl linkage conformation (e.g., torsion angles between pyridinyl and quinoxaline moieties) .

- NMR/IR spectroscopy : Detect aromatic protons (δ 7.5–9.5 ppm in NMR) and ethynyl C≡C stretches (~2100 cm in IR) .

- Mass spectrometry : Validate molecular weight (e.g., EI-MS peaks at m/z corresponding to [M+H]) .

Q. What computational tools are effective for predicting synthetic pathways for quinoxaline derivatives?

Methodological Answer: Combine quantum chemical calculations with retrosynthesis algorithms:

- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for ethynylation .

- Retrosynthesis tools : Leverage databases like REAXYS and PISTACHIO to propose feasible routes, scoring precursors by plausibility (threshold >0.01) and template relevance .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the biological evaluation of this compound?

Methodological Answer: Design SAR studies by systematically modifying substituents and analyzing bioactivity:

- In vitro assays : Test anticancer activity via MTT assays (e.g., IC₅₀ values against HeLa cells) and compare with analogs like (E)-2-(2-arylhydrazinyl)quinoxalines .

- Electronic effects : Introduce electron-withdrawing groups (e.g., nitro) to the quinoxaline core to enhance π-π stacking with DNA targets .

- Steric considerations : Ethynyl groups improve membrane permeability but may reduce binding affinity if steric bulk exceeds receptor cavity limits .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

Methodological Answer: Apply systematic troubleshooting:

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., dimerization products from ethynyl coupling) .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to detect intermediates and adjust quenching times .

- Statistical validation : Employ factorial design to isolate confounding variables (e.g., oxygen sensitivity vs. catalyst loading) .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Methodological Answer: Address reactor design and process control:

- Membrane separation : Optimize purification using nanofiltration membranes to remove Pd residues .

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic ethynylation steps .

- Process simulation : Use Aspen Plus to model solvent recovery and predict energy requirements for large batches .

Notes

- Avoid commercial databases (e.g., benchchem) per user guidelines; all references derive from peer-reviewed journals or institutional reports.

- Advanced questions emphasize mechanistic insights and interdisciplinary approaches (e.g., combining DFT with experimental SAR).

- Methodological answers prioritize reproducibility, with explicit protocols for validation and troubleshooting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.